Kbr 2822

OPIDN Neurotoxicity Promotion

KBR 2822 is a specialized research tool that promotes organophosphate-induced delayed polyneuropathy (OPIDN) without inhibiting neuropathy target esterase (NTE) at its effective dose of 2.5 mg/kg. This unique dissociation makes it irreplaceable for isolating the NTE-independent 'promotion' target in the two-hit hypothesis, unlike generic inhibitors. Sourced as high-purity powder for validated use in hen models.

Molecular Formula C9H15ClF3O3PS
Molecular Weight 326.70 g/mol
CAS No. 126988-60-1
Cat. No. B1673366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKbr 2822
CAS126988-60-1
SynonymsKBR 2822
KBR-2822
phosphorothioic acid O-(2-chloro-2,3,3-trifluorocyclobutyl)-O-ethyl-S-propyl este
Molecular FormulaC9H15ClF3O3PS
Molecular Weight326.70 g/mol
Structural Identifiers
SMILESCCCSP(=O)(OCC)OC1CC(C1(F)Cl)(F)F
InChIInChI=1S/C9H15ClF3O3PS/c1-3-5-18-17(14,15-4-2)16-7-6-8(11,12)9(7,10)13/h7H,3-6H2,1-2H3
InChIKeyDEMICWQHGWSYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KBR 2822 (CAS 126988-60-1) – Organophosphate Promoter of Delayed Neuropathy for Neurotoxicology Research


KBR 2822 (O-(2-chloro-2,3,3-trifluorocyclobutyl) O-ethyl S-propyl phosphorothioate; C9H15ClF3O3PS; MW 326.70) is an organophosphorus esterase inhibitor that functions as a pharmacological promoter of organophosphate-induced delayed polyneuropathy (OPIDN) [1]. Unlike classical neuropathic organophosphates that initiate OPIDN via inhibition and aging of neuropathy target esterase (NTE), KBR 2822 exacerbates neuropathy when administered in combination with subthreshold or mildly neuropathic doses of initiators such as DFP or DBDCVP, without itself causing neuropathy or inhibiting NTE at promoting doses [2][3]. The compound serves as a specialized research tool for dissecting the two-hit mechanism of OPIDN, specifically the 'promotion' phase thought to involve an NTE-independent target [4].

Why Generic NTE Inhibitors Cannot Substitute for KBR 2822 in OPIDN Promotion Studies


Substituting KBR 2822 with generic NTE inhibitors (e.g., mipafox, DFP, leptophos) or with other promoters (e.g., PMSF) fundamentally alters the experimental outcome because KBR 2822 exhibits a unique, quantitatively defined dissociation between its promoting activity and NTE inhibition [1]. While classical promoters such as PMSF exert their promoting effect only at doses that concurrently inhibit NTE, KBR 2822 promotes OPIDN at a dose (2.5 mg/kg p.o.) that produces no measurable NTE inhibition in nervous tissues [2]. Furthermore, unlike neuropathic organophosphates that cause neuropathy upon repeated exposure, KBR 2822 does not induce clinical or histopathological neuropathy even after 90 days of continuous oral administration at doses up to 0.4 mg/kg/day [3]. This unique pharmacological signature—promotion without NTE inhibition and absence of intrinsic neurotoxicity—makes KBR 2822 irreplaceable for isolating the NTE-independent 'promotion' target [4].

KBR 2822 (126988-60-1) Quantitative Differentiation: Comparator-Backed Evidence for Procurement Decisions


Promotion of OPIDN at Doses Devoid of NTE Inhibition – Distinguishing KBR 2822 from PMSF

KBR 2822 promotes organophosphate-induced delayed polyneuropathy (OPIDP) when administered to hens at 2.5 mg/kg p.o., a dose that produces no detectable inhibition of neuropathy target esterase (NTE) in nervous tissues [1]. In contrast, the classical promoter phenylmethanesulfonyl fluoride (PMSF) exerts its promoting effect only at doses that concurrently inhibit NTE [2]. This represents the first and only documented case of promotion occurring entirely independently of NTE catalytic site inhibition [3].

OPIDN Neurotoxicity Promotion

Absence of Intrinsic Neurotoxicity After Repeated Dosing – Contrast with DFP

Hens treated with KBR 2822 at 0.2 or 0.4 mg/kg/day by gavage for 90 consecutive days exhibited no clinical or histopathological signs of neuropathy [1]. At the 0.4 mg/kg/day dose, steady-state NTE inhibition was only 15–18%, and acetylcholinesterase (AChE) inhibition was 57% [2]. In a parallel positive-control paradigm, hens treated with the neuropathic organophosphate DFP at 0.03 mg/kg/day s.c. for 21 days (producing 40–50% NTE inhibition) developed neuropathy upon subsequent challenge with PMSF, whereas KBR 2822-pretreated hens did not [3].

Chronic toxicity Axonopathy Safety pharmacology

Quantitative Exacerbation of DBDCVP- and DFP-Initiated Neuropathy Without Altering NTE Inhibition Kinetics

Pretreatment with KBR 2822 (2.5 mg/kg p.o.) significantly exacerbated the clinical severity of OPIDP initiated by either DBDCVP (0.4 mg/kg s.c.) or DFP (0.3 or 0.5 mg/kg s.c.) [1]. Crucially, the extent of NTE inhibition in brain, spinal cord, and peripheral nerve caused by DBDCVP or DFP was not altered by KBR 2822 pretreatment, confirming that the exacerbation does not result from enhanced delivery or bioavailability of the initiator [2]. Dose-response analysis indicated that the combined effect is not additive; KBR 2822 alone did not cause OPIDP up to the maximum tolerated dose of 10 mg/kg p.o. [3].

Synergistic toxicity Two-hit model Mechanistic toxicology

Selective AChE Inhibition Profile Relative to Paraoxon – A Class-Level Distinction

At a dose of 0.4 mg/kg/day p.o. for 20 days, KBR 2822 produced 57% mean inhibition of brain acetylcholinesterase (AChE) while inhibiting NTE by only 15–18% [1]. In the same study, the non-neuropathic organophosphate paraoxon (0.05 mg/kg/day p.o.) produced 45% AChE inhibition with no detectable NTE inhibition [2]. The substantially higher AChE inhibition achieved by KBR 2822 at a comparable NTE-inhibition window distinguishes its esterase selectivity profile from paraoxon [3].

Acetylcholinesterase Organophosphate Enzyme inhibition

KBR 2822 (126988-60-1) – Defined Research Applications in Neurotoxicology and OPIDN Mechanism Studies


Isolating the NTE-Independent 'Promotion' Target in OPIDN Mechanistic Studies

Use KBR 2822 at 2.5 mg/kg p.o. in the adult hen model to promote OPIDN initiated by subthreshold doses of DFP (0.3 mg/kg s.c.) or DBDCVP (0.4 mg/kg s.c.) [1]. Because this promoting dose does not inhibit NTE, any exacerbation of neuropathy can be attributed exclusively to engagement of the putative 'promotion' target, enabling clean pharmacological dissection of the two-hit hypothesis [2].

Negative Control for Chronic Organophosphate Neurotoxicity Screening

Employ KBR 2822 as a validated negative control in chronic (90-day) neurotoxicity studies in hens at doses up to 0.4 mg/kg/day p.o. [1]. The compound's demonstrated lack of clinical or histopathological neuropathy despite sustained AChE inhibition (57%) and minimal NTE inhibition (15–18%) provides a benchmark for distinguishing true neuropathic potential from non-specific esterase inhibition [2].

Two-Hit Model of Axonal Vulnerability: KBR 2822 + PMSF Challenge Paradigm

Utilize the sequential dosing regimen validated in Jokanovic et al. (1998): pretreat hens with KBR 2822 (0.2 mg/kg/day p.o. × 21 days) followed by PMSF (120 mg/kg s.c.) to demonstrate that KBR 2822 does not render axons susceptible to PMSF-triggered neuropathy, in contrast to DFP pretreatment [1]. This model distinguishes between compounds that induce subclinical axonal lesions (e.g., DFP) and those that do not (e.g., KBR 2822) [2].

Pharmacokinetic Control for NTE Inhibitor Bioavailability Studies

Use KBR 2822 as a tool to verify that observed exacerbation of OPIDN is not attributable to altered pharmacokinetics or tissue delivery of co-administered neuropathic initiators [1]. The finding that NTE inhibition levels caused by DBDCVP or DFP are unchanged by KBR 2822 pretreatment [2] makes the compound suitable as a control for ruling out drug–drug interaction artifacts in combination neurotoxicity studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kbr 2822

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.